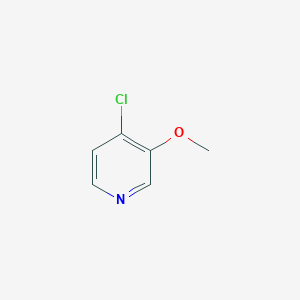

4-Chloro-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICAQTPGOQCCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601802 | |

| Record name | 4-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96628-70-5 | |

| Record name | 4-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine: Synthesis, Properties, and Applications

A Note on the Target Compound: Initial searches for "4-Chloro-3-methoxypyridine" did not yield specific technical data for a compound with this exact structure. However, substantial information is available for the closely related and industrially significant analogue, 4-Chloro-3-methoxy-2-methylpyridine . This guide will provide a comprehensive overview of this latter compound, which is a key intermediate in pharmaceutical synthesis.

Introduction

4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal and process chemistry. Its unique arrangement of chloro, methoxy, and methyl groups on the pyridine ring imparts specific reactivity, making it a valuable building block for more complex molecules. Most notably, it serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. One of the primary applications of this compound is in the manufacturing of Pantoprazole. The strategic placement of the chloro and methoxy groups allows for sequential and regioselective modifications, a key aspect of its utility in multi-step organic synthesis.

This technical guide provides an in-depth analysis of 4-Chloro-3-methoxy-2-methylpyridine, covering its physicochemical properties, synthesis methodologies, and its pivotal role in the synthesis of its N-oxide, another critical intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-Chloro-3-methoxy-2-methylpyridine is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 107512-34-5 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1][3] |

| Appearance | Solid | [3] |

| IUPAC Name | 4-chloro-3-methoxy-2-methylpyridine | [1] |

| Synonyms | Pyridine, 4-chloro-3-methoxy-2-methyl- |

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine is a well-established process in industrial chemistry, often starting from 3-methoxy-2-methyl-4(1H)-pyridone. The chlorination step is a critical transformation that introduces the reactive chloro group at the 4-position of the pyridine ring.

General Synthesis Pathway

The primary route to 4-Chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4-pyrone. A common and effective method utilizes phosphorus oxychloride (POCl₃) as both the chlorinating agent and the reaction solvent.

Caption: General workflow for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Chloroform

-

Water

-

Potassium carbonate

Procedure:

-

A suspension of 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is prepared in a suitable reaction vessel.[4]

-

The mixture is heated to reflux and maintained for 10 hours.[4]

-

After the reaction is complete, the mixture is concentrated to remove excess phosphorus oxychloride.[4]

-

Toluene is added to the residue, and the mixture is evaporated under reduced pressure to remove residual phosphorus oxychloride.[4]

-

The resulting oily substance is dissolved in a mixture of chloroform and water, and the chloroform layer is separated.[4]

-

The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.[4]

-

The combined chloroform extracts are washed with water, dried over a suitable drying agent, and evaporated to yield the crude product.[4]

-

The residue is purified by column chromatography on silica gel to afford 4-chloro-3-methoxy-2-methylpyridine as a light brown oil (4.8 g).[4]

Causality and Experimental Choices:

-

Excess Phosphorus Oxychloride: The use of a large excess of phosphorus oxychloride serves as both a reagent and a solvent, driving the reaction to completion.

-

Azeotropic Removal of POCl₃: The addition and subsequent evaporation of toluene help to azeotropically remove the final traces of phosphorus oxychloride, which can be difficult to remove by simple evaporation.

-

Alkalinization: The addition of potassium carbonate to the aqueous layer neutralizes any remaining acidic species and ensures that the pyridine product is in its free base form, which is more soluble in chloroform.

Key Reactions and Applications in Drug Development

The primary utility of 4-Chloro-3-methoxy-2-methylpyridine lies in its role as a precursor to other key intermediates. One of the most important transformations is its oxidation to 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The N-oxide is a critical intermediate in the synthesis of Pantoprazole.[5] The oxidation is typically achieved using a peroxide, often in the presence of a catalyst.

Caption: Workflow for the N-oxidation of 4-Chloro-3-methoxy-2-methylpyridine.

Detailed Experimental Protocol for N-Oxidation

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine

-

Phosphotungstic acid solution

-

Hydrogen peroxide (35%)

-

Sodium hydroxide solution (12%)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under stirring, a phosphotungstic acid solution is slowly added to 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[6]

-

The mixture is heated in a water bath to 87°C.[6]

-

350 parts by weight of 35% hydrogen peroxide is added dropwise at a controlled rate.[6]

-

The reaction is maintained at 85°C for 5 hours.[6]

-

After cooling, a dilute sodium hydroxide solution is added to adjust the pH to 7-9.[6]

-

The product is extracted with dichloromethane, and the organic layer is washed with water until neutral.[6]

-

The organic layer is dried with anhydrous Na₂SO₄, and the dichloromethane is removed by evaporation under reduced pressure to yield 4-chloro-3-methoxy-2-methylpyridine N-oxide.[6]

Self-Validating System:

-

pH Adjustment: The neutralization step is crucial as it decomposes excess hydrogen peroxide and ensures the N-oxide is stable for extraction.

-

Drying Step: The use of anhydrous sodium sulfate removes any residual water from the organic phase, which is important for obtaining a pure product upon evaporation of the solvent.

Safety and Handling

4-Chloro-3-methoxy-2-methylpyridine and its N-oxide are hazardous chemicals and should be handled with appropriate safety precautions.

Hazard Statements for 4-Chloro-3-methoxy-2-methylpyridine:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling these compounds.[7][9]

Conclusion

4-Chloro-3-methoxy-2-methylpyridine is a fundamentally important building block in the pharmaceutical industry, particularly for the synthesis of proton pump inhibitors like Pantoprazole. Its synthesis from readily available starting materials and its specific reactivity make it a valuable intermediate. The subsequent oxidation to its N-oxide further highlights its utility in the construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any researcher or professional working in drug development and organic synthesis.

References

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

-

Research Scientific. (n.d.). 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE N-OX. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-Chloro-3-methoxy-2-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]

Spectroscopic Characterization of 4-Chloro-3-methoxypyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-methoxypyridine, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation of this compound. The methodologies described herein are based on standard analytical chemistry protocols and are supplemented with expert interpretation to guide researchers in the verification of this molecule.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide focuses on the primary spectroscopic techniques used for the structural elucidation of this compound: ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, the following diagram illustrates the molecular structure and the conventional atom numbering scheme for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons. While direct experimental data for this specific compound is not widely published, data from the closely related 4-Chloro-3-methoxy-2-methylpyridine provides a reliable basis for prediction. The electron-donating methoxy group and the electron-withdrawing chloro group significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | Doublet | 1H | H-2 |

| ~7.2-7.3 | Doublet | 1H | H-6 |

| ~7.0-7.1 | Doublet of Doublets | 1H | H-5 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Rationale for Prediction: The predicted chemical shifts are extrapolated from the known data for 4-Chloro-3-methoxy-2-methylpyridine, which shows signals at δ 8.14 (d, 1H) and 7.17 (d, 1H)[1]. The proton at the C-2 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at C-6 will also be downfield, influenced by the nitrogen. The proton at C-5 will be the most upfield of the aromatic protons. The methoxy protons will appear as a characteristic singlet around 3.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-3 |

| ~145-150 | C-2 |

| ~140-145 | C-6 |

| ~130-135 | C-4 |

| ~110-115 | C-5 |

| ~55-60 | -OCH₃ |

Rationale for Prediction: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The carbon atom attached to the electronegative oxygen (C-3) is expected to be significantly downfield. The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield. The carbon bearing the chlorine atom (C-4) will be deshielded. The C-5 carbon will be the most upfield of the aromatic carbons. The methoxy carbon will appear in the typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz or higher frequency (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-180 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent peak for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-H, C=N, C=C, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Strong | C=C and C=N ring stretching |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch |

| ~1050-1000 | Strong | Symmetric C-O-C stretch |

| ~850-750 | Strong | C-Cl stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 157/159 | High | [M]⁺ (Molecular ion) |

| 142/144 | Medium | [M - CH₃]⁺ |

| 114 | Medium | [M - CH₃ - CO]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

Rationale for Prediction: The molecular ion peak [M]⁺ is expected at m/z 157, with a characteristic isotopic peak [M+2]⁺ at m/z 159 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope. The fragmentation pattern will likely involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Cleavage of the substituents can lead to the formation of a stable pyridyl cation. The mass spectrum of the closely related 4-Chloro-3-methoxy-2-methylpyridine shows an [M+H]⁺ peak at m/z 157.91, which is consistent with the expected molecular weight of our target compound[1].

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and data from closely related analogs, serves as a reliable reference for researchers and scientists. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, leading to confident structural confirmation of this important synthetic intermediate.

References

-

PubChem. This compound. [Link] (Note: A direct link to a compound summary with spectral data was not available, but PubChem is a general authoritative source for chemical information).

Sources

An In-depth Technical Guide to the Predicted Solubility and Stability of 4-Chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling robust formulation design, and ensuring the integrity of synthetic pathways. This technical guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, offering insights into its expected solubility in various solvents and its stability under different environmental conditions. Due to a notable absence of direct experimental data in publicly accessible literature, this guide employs a predictive approach, drawing on the established properties of structurally related analogs, including 4-chloropyridine and 3-methoxypyridine. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of solubility and stability, empowering researchers to validate these predicted characteristics in a laboratory setting.

Introduction: The Significance of Physicochemical Profiling

In the landscape of pharmaceutical and chemical research, the journey of a molecule from a concept to a viable product is paved with meticulous characterization. Among the most critical of these characterization steps are the determination of solubility and stability. These two parameters are intrinsically linked and dictate a compound's viability in a multitude of applications. For a molecule like this compound, which holds potential as a building block in complex organic synthesis, a comprehensive understanding of its behavior in solution and its resilience to degradation is a non-negotiable prerequisite for its progression.

This guide is structured to provide a senior application scientist's perspective on anticipating and verifying the solubility and stability of this compound. It moves beyond a simple recitation of facts to explain the scientific rationale behind predictive assessments and the design of robust experimental verification.

Predicted Physicochemical Properties of this compound

In the absence of direct experimental data for this compound, we can infer its likely properties by examining its constituent parts and comparing them to well-characterized analogs. The molecular structure combines a pyridine ring, a chloro-substituent at the 4-position, and a methoxy-substituent at the 3-position.

Table 1: Predicted and Analog Physicochemical Properties

| Property | Predicted Value (this compound) | 4-Chloropyridine | 3-Methoxypyridine |

| Molecular Formula | C₆H₆ClNO | C₅H₄ClN | C₆H₇NO |

| Molecular Weight | 143.57 g/mol | 113.55 g/mol | 109.13 g/mol |

| Boiling Point | Estimated: ~180-200 °C | 147 °C | 179 °C |

| Melting Point | Estimated: Solid at room temperature | -43.5 °C | 203 °C[1] |

| pKa (of conjugate acid) | Estimated: ~3.5 - 4.5 | 3.18 | 4.78[1] |

| LogP (o/w) | Estimated: ~1.5 - 2.0 | 1.28 | 0.99[2] |

Rationale for Predictions:

-

Boiling and Melting Points: The introduction of both a chloro and a methoxy group increases the molecular weight and likely the intermolecular forces compared to the parent pyridine, suggesting a higher boiling point. The solid state at room temperature is inferred from the increased molecular complexity.

-

pKa: The pyridine nitrogen's basicity is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom at the 4-position is expected to decrease the basicity (lower the pKa) compared to pyridine (pKa ≈ 5.2). The methoxy group at the 3-position is weakly electron-donating through resonance but can be slightly electron-withdrawing inductively. The net effect is predicted to result in a pKa lower than that of 3-methoxypyridine but potentially slightly higher than that of 4-chloropyridine.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Both the chloro and methoxy groups are expected to increase the lipophilicity compared to pyridine. Therefore, the LogP of this compound is predicted to be higher than that of both 4-chloropyridine and 3-methoxypyridine.

Predicted Solubility Profile

The solubility of a compound is a function of its polarity, the polarity of the solvent, and the strength of the intermolecular forces between solute and solvent molecules.

Aqueous Solubility

The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with water, which would contribute to some degree of aqueous solubility. However, the chloro and methoxy groups will increase the molecule's hydrophobicity. The predicted pKa suggests that at neutral pH, the compound will predominantly exist in its neutral form. In acidic conditions (pH < pKa), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form is expected to be significantly more soluble in water.

-

Prediction: Low to moderate solubility in neutral water, with a significant increase in solubility at acidic pH. 4-chloropyridine hydrochloride is known to be soluble in water.[3]

Organic Solvent Solubility

Given its predicted LogP in the range of 1.5-2.0, this compound is expected to exhibit good solubility in a range of common organic solvents.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding with the pyridine nitrogen. |

| Dichloromethane, Chloroform | High | Polar aprotic solvents that can engage in dipole-dipole interactions. |

| Acetone, Ethyl Acetate | High | Polar aprotic solvents with good solvating power for moderately polar compounds. |

| Toluene, Hexanes | Low to Moderate | Non-polar solvents; solubility will be limited by the polar nature of the pyridine ring and methoxy group. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, methanol, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted aliquot using a validated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution.

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

pH-Dependent Stability (Hydrolysis)

The pyridine ring itself is generally stable to hydrolysis. The primary points of susceptibility are the chloro and methoxy substituents.

-

Acidic Conditions: In strongly acidic conditions, the pyridine nitrogen will be protonated. This may slightly activate the ring towards nucleophilic attack, but significant hydrolysis of the C-Cl or C-O-CH₃ bond is not anticipated under mild acidic conditions.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: Under strong basic conditions, nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion is a plausible degradation pathway, leading to the formation of 4-hydroxy-3-methoxypyridine. The rate of this reaction will be dependent on the temperature and the concentration of the base.

Thermal Stability

Substituted pyridines are generally thermally robust. The predicted boiling point of around 180-200 °C suggests good thermal stability under typical laboratory and storage conditions.[4] Decomposition would likely only occur at elevated temperatures.

Photostability

Pyridine and its derivatives can absorb UV radiation, which can lead to photodegradation. The presence of the chloro and methoxy substituents may influence the absorption spectrum and the susceptibility to photodegradation.

-

Potential Degradation Pathway: Photodegradation of chloropyridines in aqueous solution can proceed through pathways involving the formation of hydroxypyridines and other intermediate products.[5] The specific degradation products of this compound upon exposure to light would require experimental determination.

Sources

- 1. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]

- 2. 3-methoxypyridine, 7295-76-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Omeprazole: Key Pyridine Intermediates and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a proton pump inhibitor whose synthesis has been a subject of extensive research and optimization. This technical guide provides a comprehensive exploration of the chemical pathways involved in the synthesis of omeprazole, with a particular focus on the preparation of the critical pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. While various pyridine derivatives can be considered as starting points, this guide will detail the well-established and industrially significant route commencing from 2,3,5-trimethylpyridine (2,3,5-collidine). Additionally, the synthesis and characterization of a related pyridine intermediate, 4-chloro-3-methoxypyridine, will be discussed to provide a broader context of pyridine chemistry in the synthesis of pharmaceutical compounds. This document is intended to serve as a detailed resource, offering not only step-by-step protocols but also insights into the underlying chemical principles and experimental considerations that are paramount for successful synthesis.

Introduction to Omeprazole and its Synthetic Strategy

Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, functions by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[1] Its synthesis is a multi-step process that culminates in the coupling of a substituted benzimidazole moiety with a functionalized pyridine ring, followed by a controlled oxidation of the resulting sulfide to the target sulfoxide.[2][3] The efficacy and stability of the final drug substance are highly dependent on the purity of the intermediates, making the robust synthesis of these building blocks a critical aspect of omeprazole production.

A prevalent and effective synthetic approach involves the reaction of 5-methoxy-2-mercaptobenzimidazole with a key pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2] The subsequent oxidation of the thioether linkage to a sulfoxide completes the synthesis of omeprazole.[4]

The logical flow of the overall synthesis is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of omeprazole.

The Pivotal Pyridine Intermediate: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

The synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a critical sequence in the overall production of omeprazole. A widely practiced and patented route begins with 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).[5][6] This pathway involves a series of transformations including N-oxidation, nitration, methoxylation, and functional group manipulation of one of the methyl groups.

Synthesis Pathway from 2,3,5-Trimethylpyridine

The conversion of 2,3,5-trimethylpyridine to the desired chloromethylated pyridine intermediate is a multi-step process, each step requiring careful control of reaction conditions to ensure high yield and purity.

Caption: Synthesis of the key pyridine intermediate from 2,3,5-trimethylpyridine.

Experimental Protocols for the Synthesis of the Key Pyridine Intermediate

The initial step involves the oxidation of the nitrogen atom of the pyridine ring to form the N-oxide. This is typically achieved using hydrogen peroxide in the presence of an acid, such as acetic acid.[7][8]

Protocol:

-

In a suitable reaction vessel, dissolve 2,3,5-trimethylpyridine in glacial acetic acid.

-

To this solution, add hydrogen peroxide (30-35% aqueous solution) dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) while keeping the temperature below 30°C.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine-N-oxide.

The N-oxide is then nitrated at the 4-position of the pyridine ring using a mixture of nitric acid and sulfuric acid.[9]

Protocol:

-

To a cooled solution of concentrated sulfuric acid, slowly add 2,3,5-trimethylpyridine-N-oxide.

-

To this mixture, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature between 90-100°C.

-

After the addition, stir the reaction mixture at the same temperature for a few hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,3,5-trimethyl-4-nitropyridine-N-oxide.

The nitro group at the 4-position is displaced by a methoxy group using sodium methoxide.[9][10]

Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2,3,5-trimethyl-4-nitropyridine-N-oxide to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed.

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water, dry, and concentrate to give 2,3,5-trimethyl-4-methoxypyridine-N-oxide.[9]

This step involves the Boekelheide rearrangement, where the N-oxide is treated with acetic anhydride to form an acetoxymethyl intermediate, which is then hydrolyzed to the corresponding alcohol.[11][12] The mechanism involves an initial acylation of the N-oxide oxygen, followed by a[9][9]-sigmatropic rearrangement.[13][14]

Protocol:

-

Heat acetic anhydride to approximately 100°C.

-

Slowly add a solution of 2,3,5-trimethyl-4-methoxypyridine-N-oxide in a suitable solvent (e.g., acetic acid) to the hot acetic anhydride.

-

After the addition, maintain the temperature for a short period to complete the rearrangement.

-

Cool the mixture and add methanol to quench the excess acetic anhydride.

-

Remove the volatiles under reduced pressure.

-

To the residue, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the acetate ester.

-

After cooling, extract the product with an organic solvent, wash, dry, and concentrate to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[12]

The final step in the synthesis of the key intermediate is the chlorination of the hydroxymethyl group, typically using thionyl chloride.[15][16][17]

Protocol:

-

Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in a suitable solvent such as dichloromethane or toluene.[5][15]

-

Cool the solution to 0-10°C.

-

Slowly add thionyl chloride or a solution of triphosgene in toluene dropwise.[5][15]

-

Allow the reaction to proceed at a low temperature and then warm to room temperature.

-

After the reaction is complete, the product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, often precipitates from the reaction mixture.

-

The solid product can be isolated by filtration, washed with a cold solvent, and dried under vacuum.[15][16]

| Reagent | Molar Mass ( g/mol ) | Role |

| 2,3,5-Trimethylpyridine | 121.18 | Starting Material |

| Hydrogen Peroxide | 34.01 | Oxidizing Agent |

| Acetic Acid | 60.05 | Solvent/Catalyst |

| Nitric Acid | 63.01 | Nitrating Agent |

| Sulfuric Acid | 98.08 | Catalyst/Dehydrating Agent |

| Sodium Methoxide | 54.02 | Nucleophile |

| Acetic Anhydride | 102.09 | Rearrangement Reagent |

| Sodium Hydroxide | 40.00 | Base for Hydrolysis |

| Thionyl Chloride | 118.97 | Chlorinating Agent |

Table 1: Key reagents in the synthesis of the pyridine intermediate.

An Alternative Pyridine Intermediate: this compound

While not on the direct mainline for the most common omeprazole synthesis, this compound is an important substituted pyridine with applications in the synthesis of various pharmaceuticals. Its synthesis provides valuable insights into pyridine chemistry.

Synthesis of this compound

A common route to this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride (POCl₃).[9]

Protocol:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure.

-

The residue is then carefully quenched with ice water and neutralized with a base (e.g., potassium carbonate).

-

The product is extracted with an organic solvent (e.g., chloroform), and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography to yield this compound.[9]

The Benzimidazole Moiety: Synthesis of 5-Methoxy-2-mercaptobenzimidazole

The other key building block for omeprazole synthesis is 5-methoxy-2-mercaptobenzimidazole. This is typically synthesized from 4-methoxy-o-phenylenediamine and carbon disulfide in the presence of a base.[2]

Protocol:

-

To a solution of potassium hydroxide in a mixture of ethanol and water, add carbon disulfide.

-

Cool the mixture and slowly add 4-methoxy-o-phenylenediamine.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, the reaction mixture is evaporated, and the residue is diluted with a solvent like dichloromethane.

-

Addition of water and acidification to a pH of around 4 precipitates the product.

-

The solid is collected by filtration, washed, and dried to give 5-methoxy-2-mercaptobenzimidazole.[2]

The Coupling Reaction and Final Oxidation to Omeprazole

The final stages of omeprazole synthesis involve the coupling of the two key intermediates followed by oxidation.

Synthesis of Omeprazole Sulfide (Pyrmetazole)

The thioether, often referred to as pyrmetazole, is formed by a nucleophilic substitution reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.[2][3]

Protocol:

-

In a reaction vessel, dissolve sodium hydroxide in a mixture of ethanol and water.

-

Add 5-methoxy-2-mercaptobenzimidazole and heat until it dissolves.

-

Cool the solution and slowly add an aqueous solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

-

Allow the reaction temperature to rise and maintain for several hours.

-

Cool the mixture and add water to precipitate the product.

-

Stir for an extended period, then collect the solid by filtration, wash, and dry to obtain the omeprazole sulfide intermediate.[3]

Oxidation to Omeprazole

The final step is the selective oxidation of the sulfide to a sulfoxide. This must be carefully controlled to avoid over-oxidation to the sulfone byproduct.[4][18]

Protocol:

-

Dissolve the omeprazole sulfide in a suitable solvent, such as dichloromethane.

-

Cool the solution to a low temperature (e.g., -10°C to 0°C).

-

Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent.

-

Monitor the reaction closely and, upon completion, quench any excess oxidizing agent.

-

Wash the organic layer with an aqueous basic solution to remove acidic byproducts.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude omeprazole by recrystallization.[3]

Characterization of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₇H₈ClNO | 157.60 | Light brown oil |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | C₉H₁₃Cl₂NO | 222.11 | White solid[17] |

| 5-Methoxy-2-mercaptobenzimidazole | C₈H₈N₂OS | 180.23 | Purple crystalline solid[2] |

| Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | White to off-white powder |

Table 2: Physical properties of key compounds in omeprazole synthesis.

Spectroscopic Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride:

-

¹H NMR and ¹³C NMR data are used to confirm the structure of the synthesized intermediate. The proton NMR spectrum would show characteristic signals for the aromatic proton, the chloromethyl protons, the methoxy protons, and the two methyl groups on the pyridine ring.[12]

-

The molecular weight can be confirmed by mass spectrometry.

Safety and Handling

The synthesis of omeprazole involves the use of several hazardous reagents. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution.

-

Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases.

-

Nitrating mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent.

-

m-CPBA: A strong oxidizing agent that can be explosive when dry.

-

Organic solvents (dichloromethane, methanol, etc.): Flammable and/or toxic.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of omeprazole is a well-refined process that relies on the efficient construction of key pyridine and benzimidazole intermediates. The pathway starting from 2,3,5-trimethylpyridine to produce 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride represents a robust and industrially relevant approach. A thorough understanding of the reaction mechanisms, careful control of experimental conditions, and adherence to safety protocols are essential for the successful and safe synthesis of this important pharmaceutical agent. This guide provides the fundamental knowledge and practical protocols to aid researchers and professionals in this endeavor.

References

- EP0484265A1 - A process for the preparation of omeprazol - Google P

-

Synthesis of 5-methoxy-2-mercaptobenzimidazole - PrepChem.com. (URL: [Link])

-

Synthesis of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide - PrepChem.com. (URL: [Link])

- Omeprazole synthesis - EP1085019A1 - Google P

- CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google P

-

Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives - ResearchGate. (URL: [Link])

-

Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. (URL: [Link])

-

Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives - Chemical Review and Letters. (URL: [Link])

- EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google P

-

Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates - Justia Patents. (URL: [Link])

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - RASĀYAN Journal of Chemistry. (URL: [Link])

- RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz - Google P

-

Boekelheide reaction - Wikipedia. (URL: [Link])

-

Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... - ResearchGate. (URL: [Link])

-

Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride - R Discovery. (URL: [Link])

- CN114805193B - A kind of preparation method of omeprazole intermediate - Google P

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole - NISCAIR Online Periodicals Repository. (URL: [Link])

-

Whole-cell oxidation of omeprazole sulfide to enantiopure esomeprazole with Lysinibacillus sp. B71 - PubMed. (URL: [Link])

-

N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. (URL: [Link])

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)

- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google P

-

Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur - PubMed. (URL: [Link])

-

Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. (URL: [Link])

-

Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Eureka | Patsnap. (URL: [Link])

-

Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed. (URL: [Link])

-

Synthesis of 4-methoxy-2,3,5-trimethylpyridine 1-oxide - PrepChem.com. (URL: [Link])

-

Intermediates for the preparation of omeprazole - Patent 0103553. (URL: [Link])

-

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. (URL: [Link])

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P

-

Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine - Semantic Scholar. (URL: [Link])

- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google P

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. (URL: [Link])

-

Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine - PrepChem.com. (URL: [Link])

-

2-Hydroxymethyl-3,5-Dimethyl-4-Methoxy Pyridine - ChemBK. (URL: [Link])

Sources

- 1. Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 6. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]

- 7. CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 12. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 16. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 18. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: Early Synthetic Strategies

An In-depth Technical Guide to the Discovery and History of Substituted Methoxypyridines

For researchers, scientists, and drug development professionals, an understanding of privileged scaffolds is fundamental to innovation. Among these, the substituted methoxypyridine core stands out as a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic versatility have made it a central feature in numerous therapeutic agents, most notably the revolutionary class of proton pump inhibitors (PPIs).

This guide provides a comprehensive exploration of the discovery and historical development of substituted methoxypyridines. We will delve into the foundational synthetic strategies, trace their evolution into sophisticated modern methodologies, and examine their pivotal role in the creation of blockbuster drugs. By understanding the causality behind experimental choices and the logic of synthetic design, this document serves as a technical resource for professionals seeking to leverage this powerful scaffold in their own research and development endeavors.

The pyridine ring is a ubiquitous motif in pharmaceuticals, but the strategic placement of a methoxy group profoundly influences its chemical behavior. The methoxy group acts as an electron-donating group through resonance while also exerting an inductive electron-withdrawing effect, creating a nuanced electronic profile that can be fine-tuned by the position of substitution. This duality makes 2-methoxypyridines less basic than pyridine itself, a property that can be advantageous in modulating drug-receptor interactions and pharmacokinetic properties.[1]

Early synthetic approaches to methoxypyridines were primarily based on classical nucleophilic aromatic substitution (SNAr) reactions. The general and most straightforward method involves the displacement of a leaving group, typically a halogen, from the pyridine ring with a methoxide source.

Generalized Nucleophilic Aromatic Substitution:

-

Starting Material: A halopyridine (e.g., 2-chloropyridine, 2-bromopyridine).

-

Reagent: Sodium methoxide (NaOMe) in methanol (MeOH).

-

Mechanism: The highly nucleophilic methoxide ion attacks the electron-deficient carbon atom bearing the halogen, proceeding through a Meisenheimer complex intermediate before the expulsion of the halide ion to yield the methoxypyridine product.

While effective, these early methods were often limited by the availability of the starting halopyridines and sometimes required harsh reaction conditions. The need for more versatile and efficient routes became apparent as the demand for functionally diverse methoxypyridines grew.

The Breakthrough Application: Proton Pump Inhibitors (PPIs)

The history of substituted methoxypyridines is inextricably linked to the development of proton pump inhibitors, a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[2] The journey began in the late 1960s at the Swedish pharmaceutical company Astra Hässle, with a research program aimed at developing potent gastric acid suppressants.[3]

From Lead Compound to Omeprazole

Initial efforts led to the discovery of timoprazole, a pyridylmethylsulfinyl benzimidazole, which showed significant anti-secretory activity.[4] However, toxicological studies revealed that timoprazole inhibited iodine uptake in the thyroid gland.[4] This critical setback prompted a focused effort to modify the structure to eliminate this off-target effect while retaining therapeutic efficacy.

The pivotal breakthrough came in 1979 with the synthesis of omeprazole (H168/68) by chemists Per Lindberg and Bengt Norin.[3][5] The structure of omeprazole featured two key methoxy substitutions: one on the benzimidazole ring and another on the pyridine ring. The addition of the 5-methoxy group to the benzimidazole moiety was found to significantly increase the compound's stability at neutral pH.[4] The strategic placement of substituents on the pyridine ring, including the methoxy group, was crucial for optimizing the pKa of the pyridine nitrogen. This fine-tuning ensures that the compound, a weak base, selectively accumulates in the highly acidic environment of the parietal cell canaliculi—the site of the proton pump (H⁺/K⁺-ATPase).[4][5]

Mechanism of Action: An Acid-Activated Prodrug

Omeprazole and subsequent PPIs are prodrugs that require activation in an acidic environment. The methoxypyridine core plays a crucial role in this activation cascade.

Caption: Fig 1: Mechanism of Action for Proton Pump Inhibitors.

This selective accumulation and activation mechanism is the cornerstone of the PPIs' high efficacy and safety profile, distinguishing them from previous treatments like H₂-receptor antagonists.[5] Omeprazole was launched as Losec in Europe in 1988 and Prilosec in the United States in 1989, fundamentally changing the management of peptic ulcers and gastroesophageal reflux disease (GERD).[3][6]

The Evolution of the PPI Family

The success of omeprazole spurred the development of a new generation of PPIs, each featuring a substituted methoxypyridine or a related bioisostere. These "second-generation" drugs aimed to improve upon omeprazole's pharmacokinetic profile, particularly the inter-patient variability in metabolism.

| Drug Name | Developer | Year of First Approval | Key Structural Features / Improvements |

| Omeprazole | Astra Hässle | 1988 (Europe) | First-in-class; racemic mixture.[3][4] |

| Lansoprazole | Takeda | 1991 (Europe) | Features a trifluoroethoxy group for enhanced antiulcer properties.[2][4] |

| Pantoprazole | Altana | 1994 (Europe) | Enhanced selectivity for the proton pump and lower potential for drug interactions.[7] |

| Rabeprazole | Eisai | 1999 (US) | Rapid onset of action. |

| Esomeprazole | AstraZeneca | 2001 (US) | The S-isomer of omeprazole; provides more consistent acid suppression.[3][4] |

| Dexlansoprazole | Takeda | 2009 (US) | The R-isomer of lansoprazole with a dual delayed-release formulation.[3] |

Modern Synthetic Methodologies

The growing importance of substituted methoxypyridines in drug discovery has driven significant innovation in their synthesis. Modern methods offer greater efficiency, functional group tolerance, and the ability to construct complex molecular architectures.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for forging carbon-nitrogen bonds.[8] These methods allow for the direct amination of methoxypyridine halides or triflates, providing access to a wide range of aminomethoxypyridine derivatives that are key intermediates in many pharmaceutical syntheses.[9]

Caption: Fig 2: Generalized Synthetic Routes to Substituted Methoxypyridines.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is another powerful strategy for the regioselective functionalization of the methoxypyridine ring. The methoxy group can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent C-3 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to install a wide range of substituents with high precision.[10]

Experimental Protocol: Synthesis of a Key Intermediate

To provide a practical context, this section details a representative synthesis of a substituted methoxypyridine intermediate, 6-bromo-2-methoxy-3-aminopyridine, which is a valuable building block for more complex molecules like gamma-secretase modulators.[11]

Objective: To synthesize 6-bromo-2-methoxy-3-aminopyridine via nucleophilic aromatic substitution.

Materials:

-

2,6-dibromo-3-aminopyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2,6-dibromo-3-aminopyridine in anhydrous methanol, add sodium methoxide (typically 1.1 to 1.5 equivalents).

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically runs for several hours.

-

Causality Insight: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution. Methanol serves as both the solvent and the source of the methoxy group via the methoxide salt. The selectivity for substitution at the 2-position over the 6-position is driven by the electronic influence of the adjacent amino group.

-

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-2-methoxy-3-aminopyridine.

-

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been obtained and it is free of significant impurities before use in subsequent steps.

-

Beyond PPIs: The Expanding Role of Methoxypyridines

While the PPIs represent the most prominent success story, the utility of the substituted methoxypyridine scaffold extends to numerous other therapeutic areas. The scaffold's ability to modulate solubility, metabolic stability, and target engagement makes it a valuable component in modern drug design.[11][12]

For example, the insertion of a methoxypyridine motif into tetracyclic scaffolds has led to the discovery of potent gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[11] In this context, the methoxypyridine moiety helped to improve both the desired biological activity and the overall drug-like properties of the compounds, including aqueous solubility.[11] Furthermore, various methoxypyridine derivatives serve as crucial intermediates in the synthesis of agrochemicals and compounds targeting a wide range of biological targets.[12][13]

Conclusion and Future Outlook

The journey of substituted methoxypyridines from niche chemical intermediates to central scaffolds in blockbuster drugs exemplifies the power of medicinal chemistry. The story of omeprazole and the subsequent proton pump inhibitors showcases how a deep understanding of reaction mechanisms, structure-activity relationships, and physiology can lead to transformative therapeutic breakthroughs.

Today, the synthetic toolkit available to chemists is more powerful than ever. Advances in cross-coupling, direct functionalization, and flow chemistry continue to expand the accessible chemical space for methoxypyridine derivatives. As researchers and drug development professionals continue to tackle complex diseases, the versatile and privileged methoxypyridine core is certain to remain a vital component in the design and discovery of the next generation of innovative medicines.

References

- Grokipedia. Discovery and development of proton pump inhibitors.

- Wikipedia. Discovery and development of proton pump inhibitors.

- PubMed. The physiological background behind and course of development of the first proton pump inhibitor.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- The Development of a New Proton‐Pump Inhibitor: The Case History of Pantoprazole.

- Karger Publishers. Discovery and Development of Proton Pump Inhibitors.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Wikipedia. Omeprazole.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.

- ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines.

- ChemicalBook. 2-Methoxypyridine | 1628-89-3.

- PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine.

- New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- PMC - NIH. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- JConsort: Consortium of Research Journals. Rapid Amination of Methoxy Pyridines with Aliphatic Amines.

- The Critical Role of 4-Methoxypyridine in Modern Pharmaceutical Synthesis.

- ACS Publications. Rapid Amination of Methoxy Pyridines with Aliphatic Amines.

- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence.

- PubMed - NIH. Catalytic amination of 2-substituted pyridines with hydrazine derivatives.

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 5. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omeprazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. jconsortium.com [jconsortium.com]

- 9. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. innospk.com [innospk.com]

Reactivity profile of the 4-chloro-3-methoxypyridine ring system

An In-Depth Technical Guide to the Reactivity Profile of the 4-Chloro-3-Methoxypyridine Ring System

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and its role in forging critical interactions with biological targets.[1] Within this vast chemical space, the this compound motif stands out as a particularly versatile and strategically important building block. Its carefully balanced electronic architecture—a delicate interplay of inductive and resonance effects—provides a tunable platform for complex molecular construction. This guide offers a deep dive into the reactivity profile of this scaffold, moving beyond simple reaction schemes to explore the underlying principles that govern its chemical behavior. We will dissect the electronic landscape of the ring, predict its reactivity in key synthetic transformations, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Electronic Architecture: A Tale of Competing Influences

To understand the reactivity of this compound, one must first appreciate the electronic contributions of each component: the pyridine nitrogen, the C3-methoxy group, and the C4-chloro substituent. The overall reactivity is not merely a sum of its parts but a nuanced outcome of their interplay.[2]

-

The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as a powerful electron sink, withdrawing electron density from the ring through the inductive effect (-I). This makes the pyridine ring inherently electron-deficient compared to benzene, predisposing it to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3][4]

-

The C3-Methoxy Group: The oxygen atom of the methoxy group is electronegative, exerting a modest electron-withdrawing inductive effect (-I). However, its dominant influence is a strong electron-donating resonance effect (+R) via its lone pairs, which pushes electron density into the ring, especially at the ortho (C2, C4) and para (C6) positions relative to itself.

-

The C4-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weak, competing electron-donating resonance effect (+R), but the inductive effect is overwhelmingly dominant.

The net result is a highly polarized ring system. The powerful electron-withdrawing nature of the nitrogen and the C4-chlorine atom create a highly electron-deficient C4 position, making it an exceptional electrophilic site for nucleophilic attack. The C3-methoxy group, while donating density overall, helps modulate the reactivity of adjacent positions.

Caption: Interplay of inductive (-I) and resonance (+R) effects.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The most significant and synthetically useful reaction of the this compound system is Nucleophilic Aromatic Substitution (SNAr). The convergence of an electron-deficient aromatic ring, a good leaving group (Cl⁻), and its position para to the ring nitrogen makes the C4 position exceptionally reactive towards nucleophiles.[4][5]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[6]

-

Stabilization: This intermediate is highly stabilized by resonance. Crucially, one of the resonance structures places the negative charge directly on the electronegative pyridine nitrogen atom, a highly favorable contributor that significantly lowers the activation energy for the attack at C4.[7][8] Attack at C3 or C5 would not allow for this stabilization.

-

Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.

Caption: The Addition-Elimination mechanism for SNAr at the C4 position.

Experimental Protocol: O-Alkylation

This protocol details a typical SNAr reaction to replace the C4-chloro with a methoxy group, a key transformation in the synthesis of various pharmaceutical intermediates.

Objective: To synthesize 3,4-dimethoxy-2-methylpyridine from 4-chloro-3-methoxy-2-methylpyridine.

Materials:

-

4-chloro-3-methoxy-2-methylpyridine (1.0 eq)

-

Sodium methoxide (1.5 eq, 25% solution in methanol)

-

Methanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Charge a round-bottom flask with 4-chloro-3-methoxy-2-methylpyridine and methanol (approx. 0.5 M concentration). Equip the flask with a magnetic stir bar and a reflux condenser.

-

Inert Atmosphere (Causality): Purge the system with an inert gas (Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring the integrity of the strong base.

-

Reagent Addition: While stirring, slowly add the sodium methoxide solution to the flask at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the consumption of the starting material against the formation of the product spot.

-

Workup: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding water. The methanol is then removed under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 3,4-dimethoxy-2-methylpyridine.

Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The C4-Cl bond serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen substituents.[9][10] Palladium-catalyzed reactions are the most common and powerful tools for this purpose.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C4 position and various aryl or vinyl groups using boronic acids or esters.[11][12]

Key Parameters:

-

Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[12]

Sonogashira Coupling

This reaction is used to couple terminal alkynes to the C4 position, creating an aryl-alkyne bond. It is invaluable for constructing rigid linkers in drug molecules and materials.[13][14][15]

Key Parameters:

-

Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[13] Copper-free versions have also been developed.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C4 position. It is a cornerstone of modern medicinal chemistry for synthesizing aniline derivatives.[16][17]

Key Parameters:

-

Catalyst/Ligand: Specialized, bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential for promoting the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Sources

- 1. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of 4-Chloro-3-methoxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring system stands as a cornerstone in the edifice of modern medicinal chemistry, consistently featuring in a significant portion of FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the nitrogen atom imparts basicity, enhances water solubility, and provides a crucial hydrogen bond acceptor site, all of which are pivotal for optimizing drug-target interactions and pharmacokinetic profiles.[3] The strategic substitution of the pyridine ring allows for the fine-tuning of these properties, enabling medicinal chemists to modulate potency, selectivity, and metabolic stability. This guide delves into the burgeoning potential of a specific, yet versatile, class of substituted pyridines: the 4-chloro-3-methoxypyridine derivatives. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment, offering a rich scaffold for the development of novel therapeutic agents across a spectrum of diseases.

Core Synthesis of a Key Intermediate: 4-Chloro-3-methoxy-2-methylpyridine